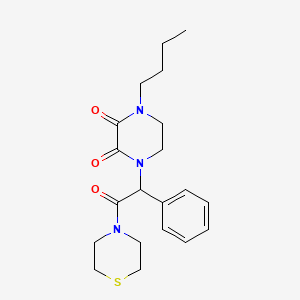
1-butyl-4-(2-oxo-1-phenyl-2-thiomorpholin-4-ylethyl)piperazine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1,4-piperazine-2,5-diones, including derivatives similar to 1-butyl-4-(2-oxo-1-phenyl-2-thiomorpholin-4-ylethyl)piperazine-2,3-dione, typically involves multi-step synthetic routes starting from readily available substrates. For example, Weatherhead-Kloster et al. (2005) described the synthesis of a 1,4-piperazine-2,5-dione derivative in a 23% yield over six steps, starting from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate (Weatherhead-Kloster, Selby, Miller III, & Mash, 2005).
Molecular Structure Analysis
The structural elucidation of 1,4-piperazine-2,5-dione derivatives, including the subject compound, often involves X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques provide detailed insights into the molecular geometry, stereochemistry, and electronic structure of the compound. For instance, Sanjeevarayappa et al. (2015) confirmed the structure of a related piperazine derivative through single crystal XRD data, illustrating its crystalline form and intermolecular interactions (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Chemical Reactions and Properties
1,4-Piperazine-2,5-dione derivatives, such as the subject compound, undergo various chemical reactions, reflecting their reactive functional groups. These reactions include nucleophilic substitutions, condensation reactions, and cyclization processes, which are central to their application in synthesis. Aboussafy and Clive (2012) discussed the formation of piperazine-2,5-diones by Dieckmann cyclization, highlighting the reactivity of such compounds (Aboussafy & Clive, 2012).
Physical Properties Analysis
The physical properties of 1,4-piperazine-2,5-dione derivatives, including solubility, melting points, and polymorphism, are crucial for their practical applications. These properties are influenced by the compound's molecular structure and intermolecular interactions. The study by Weatherhead-Kloster et al. (2005) demonstrated the polymorphic nature of a related compound, which is determined by its crystallization conditions and has implications for its physical properties (Weatherhead-Kloster et al., 2005).
科学的研究の応用
Luminescent Properties and Photo-induced Electron Transfer
Piperazine substituted naphthalimide model compounds have been synthesized and studied for their luminescent properties and photo-induced electron transfer (PET) mechanisms. These compounds exhibit characteristics typically associated with pH probes and have potential applications in fluorescence-based sensors and imaging technologies (Gan et al., 2003).
Fluorescent Ligands for Receptor Visualization
Derivatives containing a 1-arylpiperazine structure have been developed as environment-sensitive fluorescent ligands for human 5-HT1A receptors. These compounds demonstrate high receptor affinity and fluorescence properties, making them valuable tools for visualizing receptors in living cells through fluorescence microscopy (Lacivita et al., 2009).
Synthesis and Reaction of Spiro Compounds
Research on the synthesis and reactions of spiro[oxolane-2,2′-piperazine]-3′,6′-diones with various reagents demonstrates the chemical versatility of piperazine derivatives. These studies contribute to the development of new synthetic methodologies and the exploration of novel compounds with potential biological or material applications (Shin et al., 1983).
Anticonvulsant Properties of Acetamide Derivatives
New acetamide derivatives of phthalimide, including those with piperazine or morpholine moieties, have been synthesized and evaluated for their anticonvulsant properties. Initial screenings have revealed compounds with significant protective effects in seizure models, suggesting potential therapeutic applications (Kamiński et al., 2011).
Herbicidal Activity of Piperazine Diones
1-Phenyl-piperazine-2,6-diones have been synthesized through a novel synthetic route and evaluated for their herbicidal activity. Certain derivatives have shown promising results, indicating the potential of piperazine diones in agricultural applications (Li et al., 2005).
特性
IUPAC Name |
1-butyl-4-(2-oxo-1-phenyl-2-thiomorpholin-4-ylethyl)piperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-2-3-9-21-10-11-23(20(26)19(21)25)17(16-7-5-4-6-8-16)18(24)22-12-14-27-15-13-22/h4-8,17H,2-3,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEFZEUBOIBOLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(C(=O)C1=O)C(C2=CC=CC=C2)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5550585.png)
![4-(5-{2-[(4-methoxyphenyl)acetyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5550606.png)
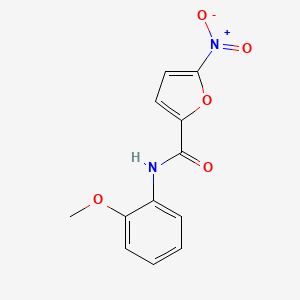
![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5550614.png)
![N-methyl-2-oxo-N-[1-(1,3-thiazol-5-yl)ethyl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5550623.png)
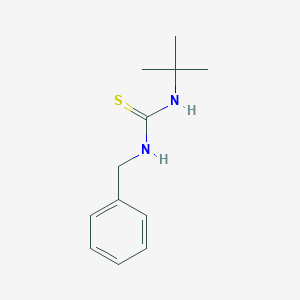
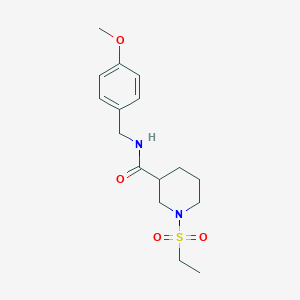
![{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B5550638.png)
![3-chloro-6-fluoro-N'-[(5-methyl-2-furyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5550650.png)

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5550663.png)
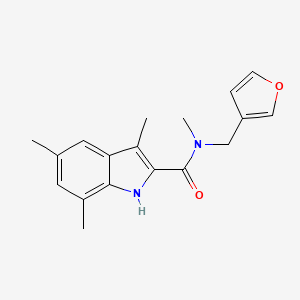
![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-5-methylthiophene-2-carboxamide](/img/structure/B5550683.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5550691.png)